Imidocarb hydrochloride's ability to disrupt parasite motility and lifecycle stages makes it a valuable tool for researchers studying parasite biology in vitro (in laboratory settings) and in vivo (in living organisms).
Understanding how imidocarb hydrochloride works at the cellular and molecular level is crucial for developing new antiparasitic drugs and overcoming potential resistance issues. Researchers are actively investigating the drug's mechanism of action, focusing on its:
By elucidating the drug's precise mechanism of action, researchers can identify potential targets for developing new and more effective antiparasitic drugs.
Beyond its specific application in parasitology research, imidocarb hydrochloride's unique properties are being explored in other scientific fields, including:
Imidocarb hydrochloride is a synthetic compound derived from urea, specifically known as N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea. It is primarily utilized in veterinary medicine as an antiprotozoal agent, particularly effective against infections caused by Babesia, which leads to a disease known as babesiosis in livestock and dogs. This compound is often administered in its dipropionate form for therapeutic purposes, showcasing its significance in treating protozoal infections in animals .
Imidocarb acts by inhibiting an enzyme essential for parasite survival within the red blood cells of infected animals []. This enzyme, inhibin of inositol phosphorylase (IPI), plays a crucial role in the parasite's inositol phosphate metabolism, a vital cellular process []. By inhibiting IPI, imidocarb disrupts the parasite's energy production and ultimately leads to its death [].
Imidocarb hydrochloride can cause adverse effects in animals, including neurological signs, muscle tremors, and gastrointestinal issues []. The specific toxicity data (LD50) for imidocarb hydrochloride is not readily available in open-access scientific publications. However, studies suggest proper handling and administration protocols are crucial to minimize risks [].
The biological activity of imidocarb hydrochloride is primarily characterized by its antiprotozoal effects. It acts by inhibiting the growth and reproduction of protozoan parasites, particularly those belonging to the genus Babesia. Studies have shown that imidocarb can lead to symptoms consistent with cholinergic toxicity due to its anticholinesterase properties, including muscle fasciculation and respiratory distress at high doses. Its pharmacokinetics indicate a rapid absorption followed by a gradual excretion process, with significant residues remaining unmetabolized in animal tissues .
Imidocarb hydrochloride can be synthesized through several methods involving the reaction of appropriate urea derivatives with imidazole or its derivatives. One common synthesis route involves:
This method allows for the controlled synthesis of the compound while ensuring high purity levels necessary for pharmaceutical applications .
Imidocarb hydrochloride has several applications in veterinary medicine:
Its use is critical in managing diseases that affect animal health and productivity, thereby contributing to agricultural economics .
Interaction studies involving imidocarb hydrochloride have highlighted its potential interactions with other pharmacological agents. Notably:
Imidocarb hydrochloride shares similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Imidocarb | Urea derivative | Antiprotozoal via acetylcholinesterase inhibition | Effective against Babesia |
| Diminazene aceturate | Diamidine derivative | Antiparasitic through DNA inhibition | Primarily used for trypanosomiasis |
| Clindamycin | Lincosamide antibiotic | Protein synthesis inhibition | Broad-spectrum antibacterial activity |
| Fenbendazole | Benzimidazole derivative | Disrupts parasitic microtubules | Effective against gastrointestinal parasites |
Imidocarb's specificity towards protozoan infections distinguishes it from broader-spectrum antibiotics like clindamycin, making it particularly valuable in veterinary applications where targeted treatment is essential .
Imidocarb hydrochloride represents a milestone in the development of antiprotozoal therapeutics, particularly for the treatment of babesiosis and anaplasmosis in veterinary medicine. The compound was developed as part of the broader exploration of carbanilide derivatives during the mid-20th century, when researchers were actively seeking effective treatments for protozoal infections in livestock. The development of imidocarb followed the recognition that traditional antimicrobial agents were insufficient for treating blood-borne protozoan parasites, necessitating the creation of specialized compounds with targeted mechanisms of action.
The historical significance of imidocarb hydrochloride extends beyond its initial therapeutic applications, as it became one of the first successfully commercialized antiprotozoal agents specifically designed for veterinary use. Since the 1970s, imidocarb has been approved for the control and treatment of babesiosis in cattle and sheep, as well as anaplasmosis in cattle, establishing a foundation for modern protozoal disease management. The compound's introduction marked a significant advancement in veterinary medicine, providing practitioners with a reliable tool for combating diseases that had previously caused substantial economic losses in livestock operations.
The evolution of imidocarb from experimental compound to established therapeutic agent reflects the broader development of veterinary pharmacology as a distinct discipline. Early research demonstrated that imidocarb could effectively eliminate parasitemia in infected animals, leading to its widespread adoption across multiple continents. The drug's success also prompted further research into related compounds and alternative formulations, contributing to the expansion of antiprotozoal therapeutic options available to veterinary practitioners.
Imidocarb hydrochloride belongs to the carbanilide class of compounds, characterized by a distinctive urea linkage connecting two aromatic ring systems. The chemical name for this compound is 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride, with the molecular formula C19H22Cl2N6O and a molecular weight of 421.3 g/mol. The structure incorporates two imidazoline rings attached to phenyl groups, which are connected through a central urea moiety, creating a symmetrical molecule with distinct pharmacological properties.
The compound exists in multiple salt forms, with the dihydrochloride being the most commonly utilized formulation for pharmaceutical applications. Alternative formulations include the dipropionate salt, which is frequently employed in commercial veterinary preparations due to its enhanced stability and bioavailability characteristics. The choice of salt form significantly influences the compound's solubility, stability, and pharmacokinetic properties, making formulation selection a critical consideration in drug development and clinical application.
The chemical classification of imidocarb hydrochloride extends beyond its structural characteristics to encompass its pharmacological properties and mechanism of action. As an antiprotozoal agent, it demonstrates selective toxicity against various protozoan parasites while maintaining acceptable safety margins in mammalian hosts. The compound's classification as a carbanilide derivative places it within a broader family of compounds known for their antimicrobial and antiparasitic activities, though imidocarb's specific structural features confer unique advantages in treating blood-borne protozoal infections.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H22Cl2N6O | |
| Molecular Weight | 421.3 g/mol | |
| Chemical Class | Carbanilide derivative | |
| Salt Forms | Dihydrochloride, Dipropionate | |
| Stereochemistry | Achiral | |
| Optical Activity | None |
The significance of imidocarb hydrochloride in contemporary chemical and pharmaceutical research extends across multiple domains, including drug discovery, parasitology, and veterinary therapeutics. Recent investigations have focused on elucidating the compound's precise mechanisms of action, with particular attention to its effects on parasite metabolism and host-pathogen interactions. Research has identified multiple potential targets, including interference with polyamine metabolism in Trypanosoma brucei and blockade of inositol entry into Babesia-infected erythrocytes, leading to parasite starvation.
Current pharmaceutical research has expanded the understanding of imidocarb's pharmacological profile beyond its traditional antiprotozoal applications. Studies have demonstrated the compound's anticholinesterase activity, which contributes to both its therapeutic efficacy and potential side effects. This broader pharmacological activity has prompted investigations into potential applications for treating other conditions, while simultaneously requiring careful consideration of drug interactions and contraindications in clinical practice.
The compound's role in modern veterinary medicine continues to evolve, with ongoing research addressing questions of resistance development, optimal dosing strategies, and combination therapies. Contemporary studies have employed advanced analytical techniques to characterize imidocarb's pharmacokinetic properties in various species, providing valuable data for evidence-based dosing recommendations. These investigations have revealed species-specific differences in absorption, distribution, metabolism, and excretion, highlighting the importance of tailored therapeutic approaches for different animal populations.
The International Union of Pure and Applied Chemistry systematic name for imidocarb hydrochloride is 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride [1]. This nomenclature precisely describes the chemical structure, indicating the presence of two 4,5-dihydro-1H-imidazol-2-yl substituents attached to phenyl rings at the meta position, which are connected through a central urea linkage, with two hydrochloride salt components [7].
The compound is known by numerous synonyms in chemical literature and databases. Common trade and chemical names include imidocarb dihydrochloride, imidocarb hydrochloride, and imizocarb [1] [7]. Alternative systematic designations encompass 3,3'-di-2-imidazolin-2-ylcarbanilide dihydrochloride and N,N'-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea dihydrochloride [4] [7]. Additional nomenclature variants include urea, N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-, dihydrochloride and carbanilide, 3,3'-di-2-imidazolin-2-yl-, dihydrochloride [7] [14]. The compound also carries pharmaceutical designations such as diamidine babesicide and the proprietary code 4A65 [7] [14].
The molecular formula of imidocarb hydrochloride is C₁₉H₂₂Cl₂N₆O, representing the dihydrochloride salt form of the compound [1] [7]. The parent compound, imidocarb, possesses the molecular formula C₁₉H₂₀N₆O [2] [5]. The hydrochloride salt formulation includes two additional hydrogen atoms and two chloride ions compared to the free base form.
The molecular weight of imidocarb hydrochloride is precisely calculated as 421.32 grams per mole [1] [7] [14]. The free base form of imidocarb exhibits a molecular weight of 348.40 grams per mole [2] [5]. The percent composition of the hydrochloride salt comprises carbon at 54.16%, hydrogen at 5.26%, nitrogen at 19.95%, oxygen at 3.80%, and chlorine at 16.83% [5]. These molecular parameters establish the fundamental quantitative characteristics essential for analytical identification and chemical characterization.
The two-dimensional chemical structure of imidocarb hydrochloride reveals a symmetrical bis-substituted urea molecule with distinctive structural features [1] [7]. The central core consists of a urea functional group (carbamide) that serves as the linking moiety between two identical aromatic substituents [18]. Each substituent comprises a phenyl ring bearing a 4,5-dihydro-1H-imidazol-2-yl group at the meta position [1] [7].
The imidazoline rings (4,5-dihydro-1H-imidazol-2-yl) represent saturated five-membered heterocycles containing two nitrogen atoms [1] [7]. These heterocyclic systems are attached to the aromatic benzene rings through carbon-carbon bonds at the 2-position of the imidazoline and the 3-position of the benzene ring [7]. The overall molecular architecture demonstrates a linear arrangement with the urea carbonyl group positioned centrally between the two aromatic-heterocyclic substituents [18].
The compound belongs to the carbanilide class of chemicals, which are characterized by urea derivatives bearing aromatic substituents [23] [26]. The specific substitution pattern with imidazoline-containing phenyl groups distinguishes imidocarb from other carbanilide derivatives and contributes to its unique chemical properties [23].
Three-dimensional conformational analysis of imidocarb hydrochloride reveals significant structural flexibility due to the rotational freedom around multiple bonds within the molecule [1] [7]. The compound adopts various conformational states influenced by intramolecular interactions and environmental factors such as solvent conditions and temperature [1].
The imidazoline rings exhibit puckered conformations typical of five-membered saturated heterocycles, with the nitrogen atoms positioned to allow for potential hydrogen bonding interactions [24]. The phenyl rings maintain planar aromatic configurations but can rotate around the bonds connecting them to both the urea core and the imidazoline substituents [1] [7].
The central urea moiety demonstrates partial double-bond character due to resonance effects, which restricts rotation around the carbon-nitrogen bonds and influences the overall molecular geometry [1] [7]. The molecule can exist in multiple conformational states that differ in the relative orientations of the aromatic and heterocyclic components [1]. These conformational variations contribute to the compound's binding characteristics and biological activity profiles [24].
Imidocarb hydrochloride exhibits achiral molecular characteristics with no defined stereocenters present in its chemical structure [9]. The compound demonstrates zero chiral centers and zero defined stereocenters, indicating the absence of asymmetric carbon atoms or other stereogenic elements [9]. This achiral nature results in no optical activity, meaning the compound does not rotate plane-polarized light [9].
The molecular symmetry of imidocarb hydrochloride contributes to its achiral properties, as the two halves of the molecule connected by the central urea group are structurally identical [9]. The imidazoline rings themselves do not contain chiral centers, and the substitution pattern on the aromatic rings maintains molecular symmetry [9]. The absence of stereoisomerism simplifies the chemical characterization and analytical identification of the compound [9].
The symmetric nature of the molecule eliminates concerns regarding enantiomeric purity or stereoisomeric separation that would be relevant for chiral compounds [9]. This structural characteristic ensures consistent chemical behavior regardless of synthetic routes or purification methods employed in compound preparation [9].
Imidocarb hydrochloride possesses comprehensive chemical registration and identification numbers across multiple international databases and regulatory systems. The Chemical Abstracts Service registry number for the hydrochloride salt is 5318-76-3, while the parent compound imidocarb carries the registry number 27885-92-3 [1] [7] [10].
The European Community number for imidocarb hydrochloride is 226-179-7, and the free base form is assigned 248-711-7 [1] [12]. The United States Food and Drug Administration Unique Ingredient Identifier for the hydrochloride salt is KCC1V76AH8, while the parent compound is designated 8USS3K0VDH [1] [12].
Database-specific identifiers include PubChem Compound Identification Numbers 21388 for the hydrochloride salt and 21389 for the free base [1] [2]. ChEMBL database identifiers are CHEMBL3989411 for the hydrochloride form and CHEMBL427342 for imidocarb [1] [12]. The DrugBank database assigns the identifier DB11521 to imidocarb [12]. Kyoto Encyclopedia of Genes and Genomes identifiers include D04512 for the hydrochloride salt and D08069 for the parent compound [1] [12].
Additional registry information encompasses the DSSTox Substance Identifier DTXSID30201240 for the hydrochloride salt and National Cancer Institute Thesaurus Code C76422 [1] [7]. The compound is also registered in the ChEBI database as CHEBI:51804 for the parent structure [12]. These comprehensive identification systems ensure accurate chemical tracking and regulatory compliance across international jurisdictions [1] [7] [12].
| Identifier Type | Imidocarb Hydrochloride | Imidocarb (Free Base) |
|---|---|---|
| Chemical Abstracts Service Registry Number | 5318-76-3 | 27885-92-3 |
| European Community Number | 226-179-7 | 248-711-7 |
| Unique Ingredient Identifier | KCC1V76AH8 | 8USS3K0VDH |
| PubChem Compound Identification | 21388 | 21389 |
| ChEMBL Identifier | CHEMBL3989411 | CHEMBL427342 |
| DrugBank Identifier | DB11521 | DB11521 |
| Kyoto Encyclopedia of Genes and Genomes | D04512 | D08069 |
| International Chemical Identifier Key | MLRXMTYSQKIKAK-UHFFFAOYSA-N | SCEVFJUWLLRELN-UHFFFAOYSA-N |
Imidocarb hydrochloride exhibits distinct thermal characteristics that are critical for its handling and processing. The compound has a melting point of 350°C with decomposition [1] [2] [3], indicating that it undergoes thermal degradation at its melting temperature rather than forming a stable liquid phase. This decomposition temperature of 350°C represents a significant thermal stability threshold for the compound.
The boiling point is reported as 528.1°C at 760 mmHg [1], though this value should be interpreted with caution given that the compound decomposes at 350°C, well below its theoretical boiling point. Under standard atmospheric pressure conditions, imidocarb hydrochloride would not reach its boiling point in practice due to prior thermal decomposition.
Thermal stability studies have demonstrated that imidocarb hydrochloride maintains its integrity under moderate heating conditions. High-temperature stability testing at 60°C for 10 days showed no obvious changes in appearance, pH, or content [4], indicating reasonable thermal stability for normal storage and handling conditions.
The aqueous solubility of imidocarb hydrochloride is 0.169 mg/mL [5], classifying it as having limited water solubility. This relatively low aqueous solubility is consistent with its chemical structure containing aromatic rings and imidazole moieties. For pharmaceutical formulations, this solubility characteristic necessitates careful consideration of dissolution enhancement techniques.
In buffered aqueous systems, the solubility can be enhanced. In phosphate buffered saline at pH 7.2, the solubility increases to approximately 10 mg/mL [6], representing a significant improvement over pure water solubility. This pH-dependent solubility behavior suggests that the compound's ionization state influences its dissolution characteristics.
Imidocarb hydrochloride demonstrates variable solubility in organic solvents. In dimethyl sulfoxide (DMSO), the compound shows good solubility, with approximately 39 mg/mL reported for the dipropionate form [7] [8]. This high solubility in DMSO makes it a suitable solvent for stock solution preparation in research applications.
The compound exhibits slight solubility in methanol, particularly when heated [8]. In ethanol, solubility is approximately 1 mg/mL for the dipropionate form [6]. Generally, organic solvents provide better dissolution than water, with typical solubility around 1 mg/mL in various organic solvents [6].
Imidocarb hydrochloride appears as a white or almost white crystalline powder . The compound maintains a consistent crystalline structure that contributes to its stability and handling characteristics. While specific density values for the hydrochloride salt were not found in the available literature, the related base compound (imidocarb) has a predicted density of 1.39±0.1 g/cm³ [8].
The crystalline nature of the compound is important for pharmaceutical processing, as it affects flowability, compressibility, and dissolution characteristics in solid dosage forms.
The partition coefficient (LogP) of imidocarb hydrochloride is 3.309 [1], indicating moderate lipophilicity. This value suggests that the compound has a balanced hydrophilic-lipophilic character, which is important for membrane permeability and bioavailability considerations.
The polar surface area (PSA) is 89.91 Ų [1], which falls within the range generally considered favorable for drug absorption. PSA values below 140 Ų are typically associated with good cell membrane permeability [10]. For blood-brain barrier penetration, the optimal PSA is usually below 90 Ų [10], making imidocarb hydrochloride's PSA value marginal for central nervous system penetration.
Specific pKa values for imidocarb hydrochloride were not explicitly reported in the available literature. However, the base compound imidocarb has a predicted pKa of 13.81±0.70 [8], indicating weak basic properties. This high pKa value suggests that the compound remains largely in its protonated form under physiological pH conditions, which is consistent with its formulation as a hydrochloride salt.
The acid-base properties influence the compound's solubility, stability, and biological activity. The formation of the hydrochloride salt enhances water solubility compared to the free base form.